2-Amino-5-pyrrolidinobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

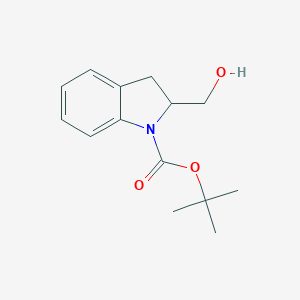

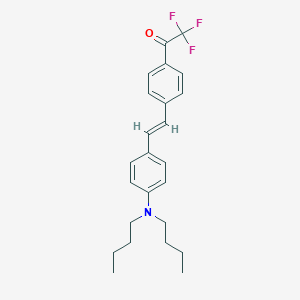

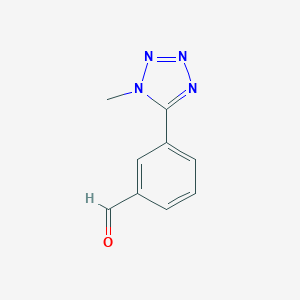

2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .

Chemical Reactions Analysis

Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Physical And Chemical Properties Analysis

2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .

科学的研究の応用

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . 2-Amino-5-pyrrolidinobenzoic acid could potentially be used in the synthesis of these compounds.

- Method : Numerous methods for the synthesis of pyrimidines are described . The specific method would depend on the desired pyrimidine derivative.

- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

-

Synthesis and Crystal Growth of Organic Single Crystals

- Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

-

Nonlinear Optics and Optical Limiting Applications

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The crystal was grown using a conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Structural Modification of Natural Products

- Application : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method : The specific method would depend on the desired natural product derivative .

- Results : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

-

Synthesis of Bioactive 2-Amino-4H-Benzopyran Derivatives

- Application : 2-Amino-4H-benzopyran derivatives can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles . A similar process could potentially be applied to 2-Amino-5-pyrrolidinobenzoic acid.

- Method : The specific method would depend on the desired 2-Amino-4H-benzopyran derivative .

- Results : The synthesis of 2-Amino-4H-benzopyran derivatives could potentially lead to the development of new bioactive compounds .

将来の方向性

特性

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJWGTVWILAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-pyrrolidinobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)